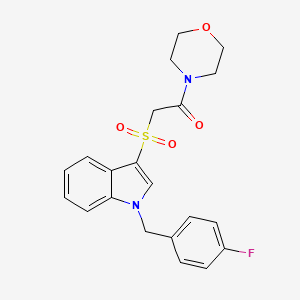

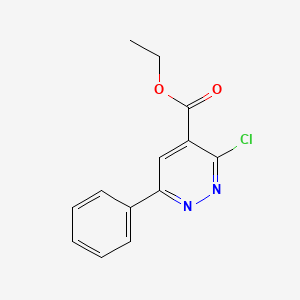

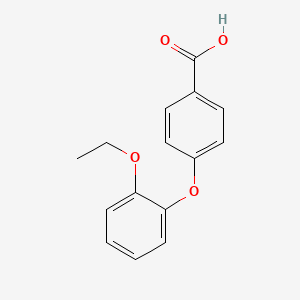

N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as FMPP, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide and its derivatives have been studied for their ability to form coordination complexes with metals, such as Co(II) and Cu(II). These complexes have been characterized through various spectroscopic techniques and have shown significant antioxidant activity. The study demonstrates the effect of hydrogen bonding on the self-assembly process of these complexes, revealing intricate 1D and 2D supramolecular architectures through hydrogen bonding interactions. This research opens avenues for the application of such complexes in antioxidative therapies and materials science (Chkirate et al., 2019).

Anti-inflammatory Activity

Derivatives of N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide have been synthesized and shown to exhibit anti-inflammatory activity. This study provides a comprehensive overview of the synthesis process and the chemical structure confirmation of these compounds, indicating their potential as therapeutic agents for inflammation-related conditions (Sunder & Maleraju, 2013).

Metabolic Pathway Investigation

The metabolic biotransformation of a novel linezolid analogue, replacing the morpholinyl ring with a 4-(pyridin-2-yl)-1H-pyrazol-1-yl group, has been investigated. This study identifies phase I metabolites of the compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), contributing to the understanding of its metabolic pathways in both rats and humans. Such insights are crucial for the development of analytical methods and further pharmacodynamics and toxicodynamics studies (Sang et al., 2016).

Cytotoxic Activity

Research into sulfonamide derivatives, using similar core structures, has revealed compounds with potent cytotoxic activity against breast and colon cancer cell lines. This work highlights the potential of these compounds in cancer therapy, offering a new perspective on the therapeutic applications of N-(3-fluoro-4-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide derivatives (Ghorab et al., 2015).

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2/c1-16-7-8-18(13-20(16)23)24-21(28)15-27-14-19(17-5-3-2-4-6-17)22(25-27)26-9-11-29-12-10-26/h2-8,13-14H,9-12,15H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQYJFPXSSARCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2740017.png)

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-5-oxo-4-propyl-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2740019.png)

![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)

![2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2740035.png)

![2-(2,6-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2740036.png)